molecular formula C12H7ClF3NS B3036841 3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine CAS No. 400082-11-3

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3036841
CAS No.: 400082-11-3
M. Wt: 289.7 g/mol
InChI Key: UQOASZSHIOFVSF-ONEGZZNKSA-N
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Description

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiophene-2-carbaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thiophene moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiophene and pyridine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Lacks the thiophene moiety, making it less versatile in certain applications.

    2-thiophen-2-ylethenyl-pyridine: Does not contain the trifluoromethyl group, which reduces its lipophilicity and potential biological activity.

    5-(trifluoromethyl)-2-thiophen-2-ylethenyl-pyridine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

Uniqueness

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both the trifluoromethyl and thiophene groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NS/c13-10-6-8(12(14,15)16)7-17-11(10)4-3-9-2-1-5-18-9/h1-7H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOASZSHIOFVSF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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